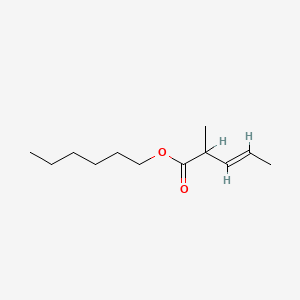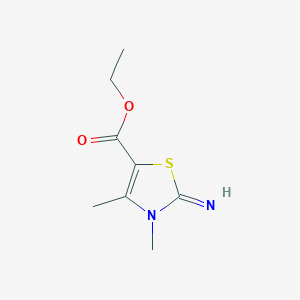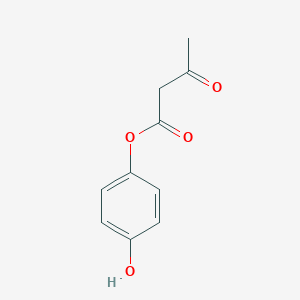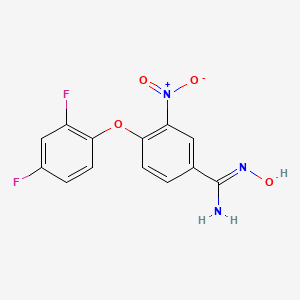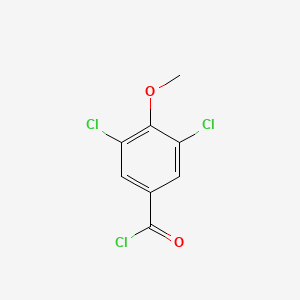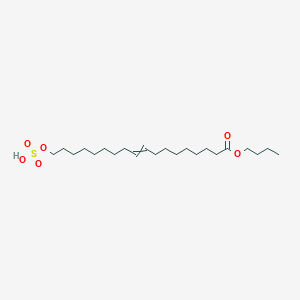
Butyl 18-sulfooxyoctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of oleic acid, a monounsaturated omega-9 fatty acid, and is characterized by the presence of a sulfooxy group at the 18th carbon position . This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
The synthesis of butyl 18-sulfooxyoctadec-9-enoate involves the esterification of oleic acid with butanol, followed by sulfonation. The typical synthetic route includes:
Esterification: Oleic acid reacts with butanol in the presence of an acid catalyst to form butyl oleate.
Sulfonation: The butyl oleate is then treated with concentrated sulfuric acid to introduce the sulfooxy group.
Industrial production methods often involve the use of edible vegetable oils as the source of oleic acid. The esterification reaction is carried out under controlled conditions, and the resulting butyl ester is sulfurized with concentrated sulfuric acid. The product is then washed with water and neutralized with potassium hydroxide or sodium hydroxide .
Chemical Reactions Analysis
Butyl 18-sulfooxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 18-sulfooxyoctadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: Its surfactant properties make it useful in biological studies, particularly in cell membrane research.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of butyl 18-sulfooxyoctadec-9-enoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from detergents to drug delivery systems. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins .
Comparison with Similar Compounds
Butyl 18-sulfooxyoctadec-9-enoate can be compared with other similar compounds such as:
Butyl oleate: Lacks the sulfooxy group, making it less effective as a surfactant.
Sodium oleate: A salt form of oleic acid, used as a soap and emulsifier.
Methyl oleate: Another ester of oleic acid, used in biodiesel production.
The uniqueness of this compound lies in its sulfooxy group, which enhances its surfactant properties and broadens its range of applications.
Properties
CAS No. |
38621-44-2 |
|---|---|
Molecular Formula |
C22H42O6S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
butyl (E)-18-sulfooxyoctadec-9-enoate |
InChI |
InChI=1S/C22H42O6S/c1-2-3-20-27-22(23)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21-28-29(24,25)26/h4-5H,2-3,6-21H2,1H3,(H,24,25,26)/b5-4+ |
InChI Key |
DCFGGGCMICWSJX-SNAWJCMRSA-N |
SMILES |
CCCCOC(=O)CCCCCCCC=CCCCCCCCCOS(=O)(=O)O |
Isomeric SMILES |
CCCCOC(=O)CCCCCCC/C=C/CCCCCCCCOS(=O)(=O)O |
Canonical SMILES |
CCCCOC(=O)CCCCCCCC=CCCCCCCCCOS(=O)(=O)O |
Key on ui other cas no. |
38621-44-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


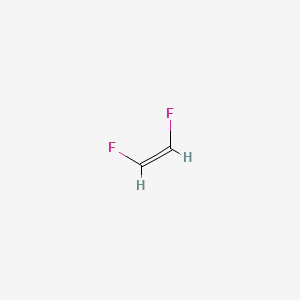
![(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623292.png)

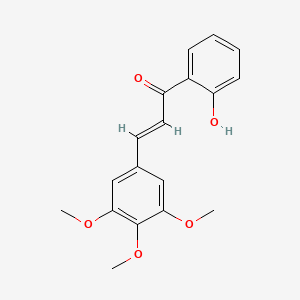
![6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione](/img/structure/B1623295.png)
